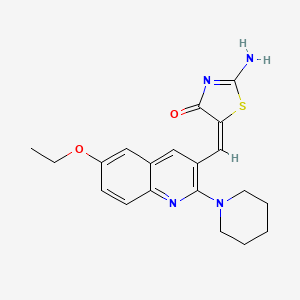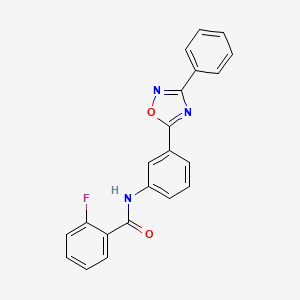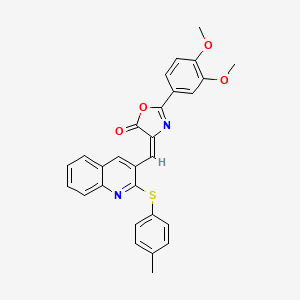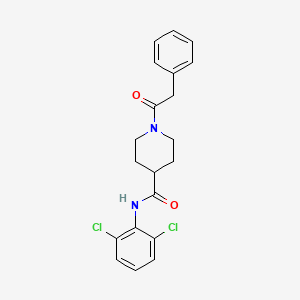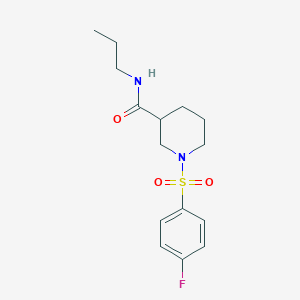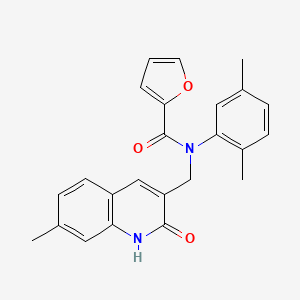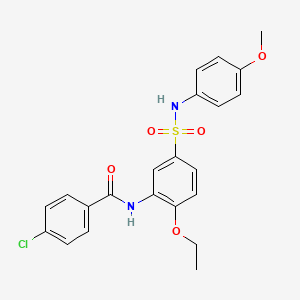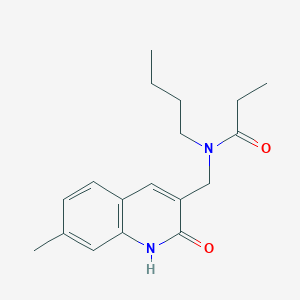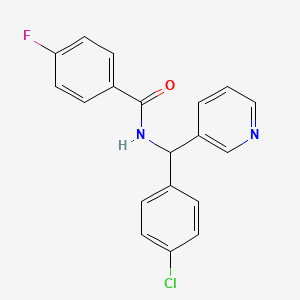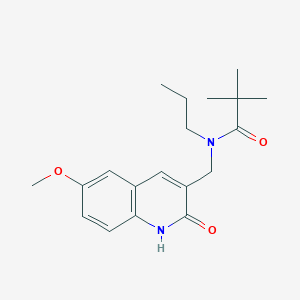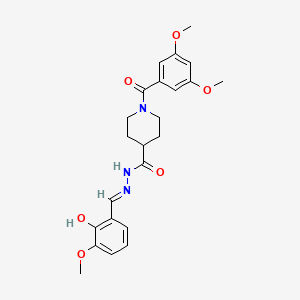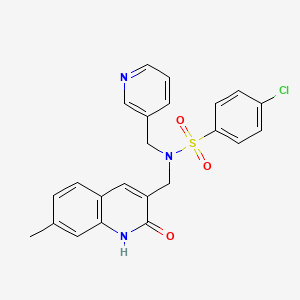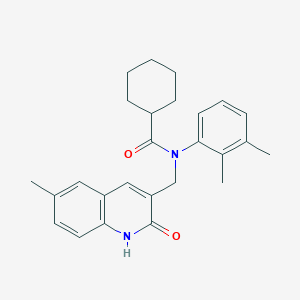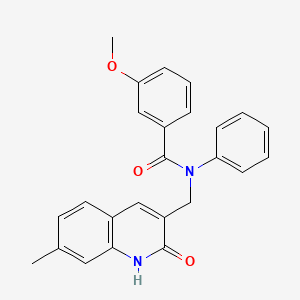
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide, also known as HM-3, is a small molecule drug that has been extensively studied for its potential therapeutic applications. HM-3 belongs to a class of compounds called benzamides, which have been shown to have various pharmacological effects.
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide may reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide in lab experiments is that it has been extensively studied and its pharmacological effects are well-characterized. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide. One area of interest is its potential use as a therapeutic agent for cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use as an anti-inflammatory agent. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to reduce the production of inflammatory mediators, and further studies are needed to determine its safety and efficacy in humans. Finally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide may have potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been shown to have neuroprotective effects in vitro, and further studies are needed to determine its potential as a therapeutic agent for these diseases.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been optimized over the years to improve its yield and purity. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been studied in vitro and in vivo, and has shown promising results in various disease models. Further research is needed to fully understand the mechanisms of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide and its potential therapeutic applications.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide involves several steps. The starting materials are 2-hydroxy-7-methylquinoline and 3-methoxy-N-phenylbenzamide. These two compounds are reacted together in the presence of a catalyst and under controlled conditions to form the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been optimized over the years to improve its yield and purity.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-phenylbenzamide has been studied in vitro and in vivo, and has shown promising results in various disease models.
属性
IUPAC Name |
3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-11-12-18-14-20(24(28)26-23(18)13-17)16-27(21-8-4-3-5-9-21)25(29)19-7-6-10-22(15-19)30-2/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNJUKANQYEPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

